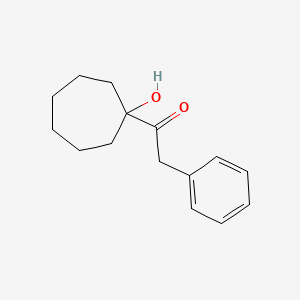

1-(1-Hydroxycycloheptyl)-2-phenylethanone

Beschreibung

1-(1-Hydroxycycloheptyl)-2-phenylethanone (CAS No. 634598-40-6) is a ketone derivative featuring a cycloheptyl ring substituted with a hydroxyl group and a phenylacetophenone moiety.

Eigenschaften

CAS-Nummer |

634598-40-6 |

|---|---|

Molekularformel |

C15H20O2 |

Molekulargewicht |

232.32 g/mol |

IUPAC-Name |

1-(1-hydroxycycloheptyl)-2-phenylethanone |

InChI |

InChI=1S/C15H20O2/c16-14(12-13-8-4-3-5-9-13)15(17)10-6-1-2-7-11-15/h3-5,8-9,17H,1-2,6-7,10-12H2 |

InChI-Schlüssel |

TWAVDUXINNCUGJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCC(CC1)(C(=O)CC2=CC=CC=C2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxycycloheptyl)-2-phenylethanone typically involves the following steps:

Formation of Cycloheptyl Ketone: The initial step involves the formation of cycloheptyl ketone through the reaction of cycloheptanone with a suitable reagent.

Addition of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where benzene reacts with the cycloheptyl ketone in the presence of a catalyst such as aluminum chloride.

Hydroxylation: The final step involves the hydroxylation of the cycloheptyl ring to form the hydroxycycloheptyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts.

Analyse Chemischer Reaktionen

Reaktionstypen: 1-(1-Hydroxycycloheptyl)-2-Phenylethanon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann zu einem Keton oder einer Carbonsäure oxidiert werden.

Reduktion: Die Verbindung kann zu Alkoholen oder anderen reduzierten Derivaten reduziert werden.

Substitution: Die Phenylgruppe kann elektrophile oder nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nukleophile (NH3, OH-) werden eingesetzt.

Hauptprodukte:

Oxidation: Bildung von Cycloheptanon-Derivaten.

Reduktion: Bildung von Cycloheptylalkohlen.

Substitution: Bildung von substituierten Phenyl-Derivaten.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(1-Hydroxycycloheptyl)-2-phenylethanone has been investigated for its therapeutic properties, particularly in the treatment of various diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action involves disruption of microbial cell membranes, leading to cell lysis.

- Anticancer Potential : In vitro studies have indicated that the compound may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The cytotoxicity was measured with IC50 values ranging from 5 to 15 µM, suggesting a promising avenue for cancer therapeutics .

Biological Research

The compound has also been studied for its role in cellular signaling pathways. Its interaction with specific receptors may modulate biological processes, making it a candidate for further exploration in pharmacological applications.

- Mechanism of Action : The compound may influence enzyme activity or receptor binding, which can alter cellular responses. This characteristic is essential for developing targeted therapies .

Materials Science

1-(1-Hydroxycycloheptyl)-2-phenylethanone can be utilized in the synthesis of polymers and other materials due to its reactive functional groups.

- Polymer Synthesis : The compound can serve as a monomer or additive in the production of specialty polymers with enhanced properties such as thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of 1-(1-Hydroxycycloheptyl)-2-phenylethanone against common pathogens. The results showed significant inhibition zones in agar diffusion tests, indicating its potential as a natural preservative in food products.

| Pathogen | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 18 | 12 |

Case Study 2: Anticancer Activity

In another investigation, the compound was tested on various cancer cell lines. The study demonstrated selective toxicity towards MCF-7 cells with an IC50 value of approximately 8 µM. This suggests that structural modifications could enhance its anticancer efficacy.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 8 | Apoptosis induction |

| HeLa | 12 | Cell cycle arrest |

Wirkmechanismus

Schlussfolgerung

1-(1-Hydroxycyclohe

Vergleich Mit ähnlichen Verbindungen

Cycloheptyl vs. Cyclohexyl Derivatives

Key Differences :

- Functionalization : The hydroxycycloheptyl group may enhance solubility in polar solvents due to hydrogen bonding, whereas cyclohexyl analogs are more rigid and lipophilic.

Substituted Hydroxyacetophenones

Key Differences :

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in 62482-45-5) increase reactivity toward nucleophilic attacks, whereas methoxy groups (e.g., 187269-42-7) donate electrons, stabilizing aromatic systems .

- Melting Points : Polar substituents (e.g., hydroxyl and methoxy in 73049-12-4) elevate melting points due to enhanced hydrogen bonding .

Structural and Functional Implications

- Steric Effects: The cycloheptyl group in the target compound likely reduces steric hindrance compared to bulkier tert-butyl or branched chains (e.g., 1-[5-(1,1-dimethylethyl)-2-hydroxyphenyl]-2-phenylethanone, C₁₈H₂₀O₂) .

Biologische Aktivität

1-(1-Hydroxycycloheptyl)-2-phenylethanone, also known as hydroxycyclohexyl phenyl ketone, is a compound of growing interest in the fields of medicinal chemistry and materials science. Its unique structure and properties suggest potential applications in various biological contexts, particularly as a photoinitiator in polymer chemistry and as a candidate for therapeutic development.

- Molecular Formula : C14H18O2

- Molecular Weight : 218.29 g/mol

- CAS Number : 634598-40-6

The biological activity of 1-(1-Hydroxycycloheptyl)-2-phenylethanone is primarily attributed to its capacity to interact with biological macromolecules. It acts as a photoinitiator, which means it can generate reactive species upon exposure to light, leading to polymerization reactions. This property is particularly useful in dental materials and coatings, where rapid curing is required.

Antimicrobial Properties

Research indicates that compounds similar to 1-(1-Hydroxycycloheptyl)-2-phenylethanone exhibit antimicrobial activity. For instance, studies have shown that certain ketones can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties. The exact mechanism by which it exerts antimicrobial effects may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of 1-(1-Hydroxycycloheptyl)-2-phenylethanone have shown promising results. In vitro studies have demonstrated its potential to induce apoptosis in cancer cell lines. For example, compounds with structural similarities have been reported to exhibit micromolar activity against several cancer types, including glioma and melanoma .

Study on Photoinitiators

A study published in Chemical and Pharmaceutical Bulletin explored the efficacy of various photoinitiators, including derivatives of hydroxy ketones like 1-(1-Hydroxycycloheptyl)-2-phenylethanone. The findings highlighted its effectiveness in initiating polymerization under UV light, which is crucial for applications in dental materials and coatings .

Toxicological Assessment

Toxicological assessments have been conducted to evaluate the safety profile of 1-(1-Hydroxycycloheptyl)-2-phenylethanone. These studies typically involve determining the LD50 values and assessing the compound's effects on aquatic life. For example, related compounds have shown varying degrees of toxicity to Daphnia magna and other aquatic organisms, indicating that while they may be effective in certain applications, environmental safety must be considered .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.